molecular formula C20H27N3O2 B11003775 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3-methyl-1-propyl-1H-pyrazol-4-yl)acetamide

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3-methyl-1-propyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B11003775
M. Wt: 341.4 g/mol
InChI Key: WZNPYRBXYPXNHB-UHFFFAOYSA-N
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Description

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3-methyl-1-propyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3-methyl-1-propyl-1H-pyrazol-4-yl)acetamide is a novel synthetic molecule that incorporates both chromene and pyrazole moieties. These structural components are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

  • Chromene moiety : A bicyclic structure that contributes to the compound's potential pharmacological properties.
  • Pyrazole moiety : Known for its versatility in medicinal chemistry, providing a scaffold for various biological activities.

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole-based compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, several synthesized pyrazoles demonstrated up to 85% inhibition of TNF-α at specific concentrations, suggesting that our compound may exhibit similar or enhanced anti-inflammatory effects due to its unique structure .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively documented. A study evaluating various pyrazole compounds against bacterial strains such as E. coli and Staphylococcus aureus found promising results with several derivatives exhibiting significant inhibition . Given the presence of the chromene structure in our compound, it is hypothesized that it may also possess notable antibacterial properties.

Anticancer Properties

The chromene scaffold is frequently associated with anticancer activity. Research has shown that chromene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The integration of a pyrazole moiety may enhance these effects, as pyrazoles have been linked to various mechanisms of action against cancer cells .

Synthesis and Evaluation

A systematic review highlighted the synthesis of various pyrazole derivatives and their biological evaluations. Notably, compounds derived from the pyrazole scaffold were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity . The integration of a chromene structure into these derivatives could potentially amplify their anticancer efficacy.

Comparative Analysis Table

CompoundStructureAnti-inflammatory Activity (%)Antimicrobial ActivityAnticancer Activity
Compound APyrazole derivative85% (TNF-α)Active against E. coliIC50: 20 µM
Compound BChromene derivative76% (IL-6)Active against S. aureusIC50: 30 µM
Our Compound Chromene-Pyrazole hybridTBDTBDTBD

Properties

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(3-methyl-1-propylpyrazol-4-yl)acetamide

InChI

InChI=1S/C20H27N3O2/c1-5-10-23-13-17(14(2)22-23)21-19(24)12-15-6-7-18-16(11-15)8-9-20(3,4)25-18/h6-7,11,13H,5,8-10,12H2,1-4H3,(H,21,24)

InChI Key

WZNPYRBXYPXNHB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C

Origin of Product

United States

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